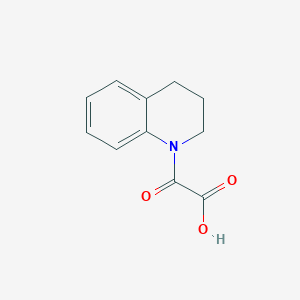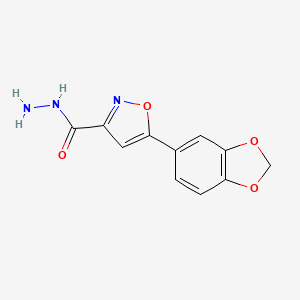
5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide is a chemical compound with the molecular formula C11H9N3O4 and a molecular weight of 247.21 . It is used for research purposes .
Molecular Structure Analysis
The 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide molecule contains a total of 29 bonds. There are 20 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 N hydrazine, 2 ethers (aromatic), and 1 Isoxazole .Scientific Research Applications
Alzheimer's Disease Research
A novel series of carbohydrazide indole-isoxazole hybrid derivatives, related to 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide, were synthesized and evaluated for their anti-cholinesterase activity, which is a key factor in Alzheimer's disease treatment. These compounds showed promising results in increasing the level of acetylcholine in the cholinergic synaptic cleft, addressing cognitive impairments associated with Alzheimer's disease (Mirfazli et al., 2018).
Antimicrobial and Antitubercular Activity
Isoxazole clubbed 1,3,4-oxadiazole derivatives, including those similar to 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide, were synthesized and found to exhibit significant antimicrobial and antitubercular activities. These compounds demonstrated effectiveness against various bacterial strains, including E. coli and M. tuberculosis (Shingare et al., 2018).
Gold-Catalyzed Cycloaddition Reactions
In chemical research, benzo[d]isoxazoles, closely related to 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide, were used as nucleophiles in gold-catalyzed cycloaddition reactions. This process provides a pathway to create polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines, demonstrating the versatility of isoxazole derivatives in synthetic chemistry (Xu et al., 2018).
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1,2-oxazole-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c12-13-11(15)7-4-9(18-14-7)6-1-2-8-10(3-6)17-5-16-8/h1-4H,5,12H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVQJKDKMKCYBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

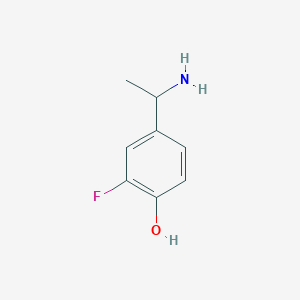
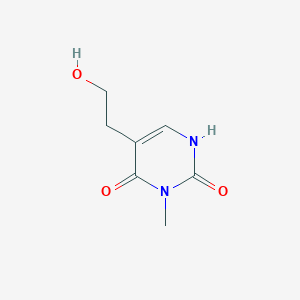
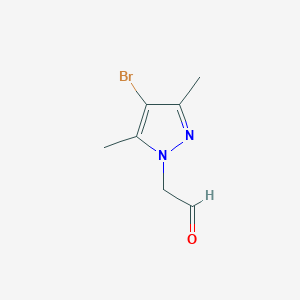
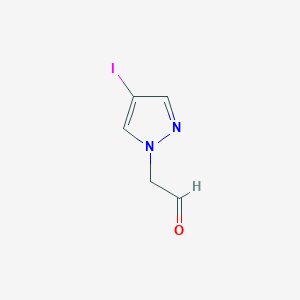
![2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327041.png)
![2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327045.png)
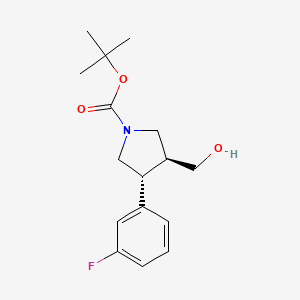
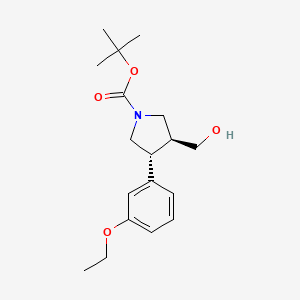
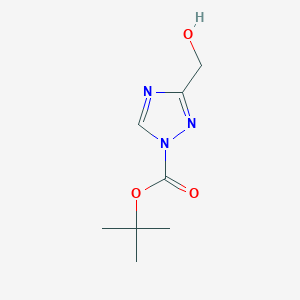
![2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327059.png)
![2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327060.png)
![1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1327062.png)
acetic acid](/img/structure/B1327064.png)
